molecular formula C8H14ClNO2 B1626529 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide CAS No. 333389-44-9

2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide

Cat. No.: B1626529
CAS No.: 333389-44-9
M. Wt: 191.65 g/mol
InChI Key: WWHZELYGAZRGKC-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide (CAS 333389-44-9) is a chloroacetamide derivative characterized by an aliphatic 3,3-dimethyl-2-oxobutyl substituent on the acetamide nitrogen, with a molecular weight of 191.65 g/mol and the molecular formula C8H14ClNO2 . This compound serves as a versatile building block in organic synthesis, where it can be used to form complex molecules through cyclization reactions, leading to piperidinone derivatives . Its mechanism of action is characterized by the chloro group acting as a good leaving group, facilitating nucleophilic substitution reactions with various nucleophiles such as amines or thiols . In scientific research, this acetamide is of significant interest in medicinal chemistry. Related structural analogues have been investigated as potential inhibitors for therapeutic targets like mitogen-activated protein kinase phosphatase 5 (MKP5), which is implicated in fibrotic diseases . Furthermore, compounds derived from this structure have been explored for their ability to modulate the immune response as antagonists for Toll-like receptors (TLRs) 7 and 8, offering potential therapeutic avenues for autoimmune and inflammatory conditions . This product is intended For Research Use Only. It is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

2-chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-8(2,3)6(11)5-10-7(12)4-9/h4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHZELYGAZRGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514199
Record name 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333389-44-9
Record name 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of 1,3-Aminoketones

The reaction mechanism begins with the deprotonation of the primary amine group in 3-amino-3-methyl-2-butanone using a base such as sodium hydroxide. The resulting nucleophilic amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion and forming the acetamide bond. Key parameters include:

  • Solvent : Benzene or ethanol
  • Base : Sodium hydroxide or triethylamine (TEA)
  • Temperature : Reflux conditions (70–80°C)
  • Yield : 60% under optimized conditions.

This method is favored for its simplicity and scalability, though purification often requires column chromatography to isolate the product from by-products such as unreacted starting materials or oligomers.

Experimental Procedures

Stepwise Synthesis Protocol

A representative procedure from cyclization studies outlines the following steps:

  • Reaction Setup : Combine 3-amino-3-methyl-2-butanone (10 mmol) with chloroacetyl chloride (10 mmol) in anhydrous benzene (25 mL).
  • Base Addition : Introduce powdered sodium hydroxide (6.25 mmol) to the mixture.
  • Reflux : Heat the mixture under reflux for 1–2 hours.
  • Workup : Quench the reaction with 5% acetic acid, extract the organic layer with chloroform, and dry over magnesium sulfate.
  • Purification : Isolate the product via silica gel chromatography (eluent: 3:1 chloroform/ethyl acetate).

Alternative Conditions

In comparative studies, substituting sodium hydroxide with tert-butoxide (t-BuOK) in a tert-butanol/benzene solvent system alters the reaction pathway, leading to intramolecular cyclization products rather than the desired acetamide. This highlights the critical role of base selection in directing synthetic outcomes.

Influence of Reaction Conditions

Base and Solvent Effects

Condition Base Solvent Outcome Yield
Traditional synthesis NaOH Benzene Target acetamide 60%
Cyclization pathway t-BuOK t-BuOH/benzene cis-3,4-Epoxypiperidin-2-ones 25–40%

The use of stronger bases like t-BuOK promotes epoxide formation via intramolecular Darzens reactions, underscoring the need for mild bases in acetamide synthesis.

Temperature and Time

Prolonged reflux (>3 hours) or elevated temperatures (>80°C) risk decomposition, reducing yields. Optimal results are achieved at 70°C for 1–2 hours.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1671 cm⁻¹ (C=O stretch), 1645 cm⁻¹ (amide I band).
  • ¹H NMR (DMSO-d₆) : δ 2.26 (s, 3H, CH₃), 4.81 (s, 2H, OCH₂), 10.19 (s, 1H, NH).
  • ¹³C NMR : δ 206.5 (ketone C=O), 169.8 (amide C=O), 55.2 (OCH₂).

Physical Properties

  • Molecular Weight : 191.65 g/mol
  • Appearance : White crystalline solid
  • Melting Point : 104–105°C (recrystallized from DMF).

Comparative Analysis with Related Acetamides

Structural Analogues

  • 2-Chloro-N,N-dimethylacetamide : Lacks the 3,3-dimethyl-2-oxobutyl group, simplifying synthesis but reducing steric hindrance and pharmacological potential.
  • 2-Chloro-N-(2-oxopropyl)acetamide : Smaller oxoalkyl chain limits cyclization pathways compared to the target compound.

Synthetic Challenges

The steric bulk of the 3,3-dimethyl-2-oxobutyl moiety complicates acylation, necessitating precise stoichiometry and slow reagent addition to minimize diacylation by-products.

Optimization Strategies

Purification Techniques

  • Column Chromatography : Essential for separating the target compound from oligomers. A 3:1 chloroform/ethyl acetate gradient achieves optimal resolution.
  • Recrystallization : DMF/ethanol mixtures improve crystal purity but may reduce yields due to solubility limitations.

Scalability Considerations

While batch processes dominate laboratory-scale synthesis, continuous flow systems could enhance efficiency in industrial settings by improving heat transfer and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Various substituted amides or thiol derivatives.

    Hydrolysis: Carboxylic acids and amines.

    Oxidation and Reduction: Oxo derivatives and amine derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide is in organic synthesis, specifically in the formation of complex molecules through cyclization reactions. Research indicates that this compound can undergo intramolecular reactions under basic conditions, leading to the formation of various piperidinone derivatives.

In medicinal chemistry, compounds similar to this compound have been investigated for their biological activities, particularly as potential inhibitors for various therapeutic targets.

Case Study: Inhibitory Activity

A recent study identified a class of compounds related to this structure that serve as inhibitors for mitogen-activated protein kinase phosphatase 5 (MKP5), which is implicated in fibrotic diseases such as Duchenne muscular dystrophy (DMD). The research highlighted that modifications to the chloroacetamide structure could enhance selectivity and potency against MKP5 .

The study synthesized a series of derivatives and assessed their inhibitory activity using biochemical assays. The structure-activity relationship (SAR) was established to optimize these compounds for better therapeutic efficacy.

Potential Applications in Targeted Therapies

Given its structural features, there is potential for developing targeted therapies using derivatives of this compound. Research has indicated that modifications can significantly influence the pharmacological profile of related compounds.

Case Study: TLR7/8 Antagonists

Another application involves developing antagonists for Toll-like receptors (TLRs), which play a crucial role in immune response regulation. Compounds derived from similar structures have been explored for their ability to modulate TLR7/8 activity, potentially offering therapeutic avenues for autoimmune diseases and inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide involves its interaction with nucleophiles, leading to the formation of substituted derivatives. The chloro group acts as a leaving group, facilitating nucleophilic attack. The compound may also interact with biological molecules, leading to enzyme inhibition or protein modification.

Comparison with Similar Compounds

Aliphatic Substituents vs. Aromatic Substituents

Key Compound : 2-Chloro-N-(3,3-dimethylbutyl)acetamide (CAS 1259915-95-1)

  • Structural Difference : Lacks the 2-oxo group present in the target compound.

Aromatic Analogs :

  • 2-Chloro-N-(2,4-dimethylphenyl)acetamide (24DMPCA) : Exhibits π-π stacking due to the aromatic ring, enhancing crystallinity and melting point compared to the aliphatic target compound .
  • 2-Chloro-N-(3-nitrophenyl)acetamide : The nitro group introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions compared to the target’s aliphatic substituent .

Heterocyclic and Bulky Substituents

Thiadiazole Derivative : 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide (CAS 20460-58-6)

  • Structural Feature : Incorporates a thiadiazole ring, enabling heterocyclic interactions with biological targets.
  • Biological Implication : Likely exhibits distinct binding affinities compared to the target compound, which lacks a heterocycle.

Bulky Aromatic Analog : 2-Chloro-N-(3,5-di-tert-butylphenyl)acetamide (CAS 287198-03-2)

  • Steric Effects : The tert-butyl groups create steric hindrance, reducing reactivity in nucleophilic environments. The target compound’s aliphatic chain offers less hindrance, favoring flexibility in molecular interactions.

Substituents with Functional Groups

Ketone-Containing Analog : (R)-N-(4-cyclohexyl-1-(furan-2-yl)-3-oxobutyl)acetamide

  • Comparison : Shares a ketone group but includes a furan ring and cyclohexyl group. The furan introduces oxygen-based conjugation, affecting electronic properties and metabolic pathways differently than the target’s dimethylbutyl chain.

Thiolactone Derivative : 2-Chloro-N-(2-oxothiolan-3-yl)acetamide (CAS 84611-22-3)

  • Reactivity : The thiolactone ring enables sulfur-based reactivity (e.g., disulfide formation), contrasting with the target’s chloro and oxo groups, which favor nucleophilic acyl substitutions.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups LogP (Predicted)
Target Compound C₈H₁₄ClNO₂ 191.66 Chloro, Oxo, Dimethyl ~1.8
2-Chloro-N-(3,3-dimethylbutyl)acetamide C₈H₁₆ClNO 177.67 Chloro, Aliphatic ~2.2
24DMPCA C₁₀H₁₂ClNO 197.66 Chloro, Aromatic, Methyl ~2.5
3,5-Di-tert-butyl Analog C₁₆H₂₄ClNO 281.82 Chloro, Bulky Aromatic ~5.1
  • Solubility : The target compound’s oxo group enhances polarity compared to purely aliphatic analogs, improving aqueous solubility.
  • Melting Points : Aromatic analogs (e.g., 24DMPCA) exhibit higher melting points due to crystalline packing via π-π interactions .

Biological Activity

2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of this compound can be described by its molecular formula C6H10ClNO2C_6H_{10}ClNO_2 and its CAS number is 333389-44-9. The compound features a chloro group and a dimethyl-substituted acetamide moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes involved in neurotransmission. For instance, derivatives of acetamides have been studied for their inhibitory effects on butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition

The inhibition of BChE is particularly significant because it plays a role in the hydrolysis of acetylcholine (ACh), a neurotransmitter essential for cognitive function. Studies have shown that selective BChE inhibitors can provide therapeutic benefits with fewer side effects compared to traditional acetylcholinesterase inhibitors. The structure-activity relationship (SAR) analysis suggests that modifications in the acetamide structure can enhance BChE inhibition potency .

Biological Activity Evaluation

The biological activity of this compound has been evaluated through various assays, including:

  • In Vitro Enzyme Inhibition Assays :
    • BChE Inhibition : The compound's ability to inhibit BChE was assessed using standard enzyme kinetics. Preliminary results indicated moderate inhibition with IC50 values comparable to established inhibitors like tacrine and galantamine .
  • Neuroprotective Activity :
    • Compounds similar to this compound have shown neuroprotective effects in cellular models, suggesting potential for treating neurodegenerative disorders .

Case Studies

Several studies have explored the biological effects of related acetamide derivatives:

  • Study on BChE Inhibition : A recent study synthesized new acetamide derivatives based on the framework of previously identified BChE inhibitors. Among these, some derivatives exhibited IC50 values below 50 μM, indicating effective inhibition .
  • Neuroprotective Effects : In models mimicking Alzheimer's disease pathology, certain acetamides demonstrated protective effects against neuronal cell death induced by amyloid-beta toxicity .

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC50 Value (μM)Reference
This compoundBChETBD
TacrineBChE~0.5
GalantamineBChE~10

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide, and what reaction conditions optimize yield?

Answer: The synthesis of chloroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example:

  • Stepwise Alkylation : Reacting chloroacetyl chloride with a substituted amine (e.g., 3,3-dimethyl-2-oxobutylamine) in the presence of a base (e.g., Na₂CO₃) and a solvent like dichloromethane (CH₂Cl₂). Reaction conditions (temperature, stoichiometry, and reaction time) are critical for yield optimization .
  • Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane gradients) ensures purity. For related compounds, yields of ~58% have been achieved after recrystallization .

Q. Table 1: Synthetic Methods for Analogous Chloroacetamides

Starting MaterialsBase/SolventReaction TimeYieldReference
Chloroacetyl chloride + substituted amineNa₂CO₃/CH₂Cl₂18 hours58%
Trichloroethyl derivatives + aromaticsAcid catalysis24 hours65-70%

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons adjacent to electronegative groups (e.g., CH₂Cl at δ ~3.8–4.2 ppm, NH at δ ~7.7 ppm) .
    • ¹³C NMR : Confirms carbonyl groups (C=O at δ ~168–170 ppm) and quaternary carbons in the dimethyl-oxobutyl moiety .
  • IR Spectroscopy : Detects C=O stretches (~1650–1750 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : ESI/APCI(+) confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. Table 2: Key NMR Peaks for Analogous Compounds

Proton/CarbonChemical Shift (δ)Reference
CH₂Cl (¹H)3.8–4.2 ppm
C=O (¹³C)168–170 ppm
NH (¹H)~7.7 ppm

Advanced Research Questions

Q. How can researchers design experiments to evaluate the interaction of this compound with biological targets?

Answer:

  • In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to enzymes/receptors. For example, chloroacetamides have been studied for interactions with herbicide targets like acetolactate synthase .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to active sites. Structural analogs (e.g., dimethenamid) show specificity for hydrophobic pockets .
  • Cell-Based Studies : Evaluate cytotoxicity in human cell lines (e.g., HepG2) using MTT assays. Dose-response curves can quantify IC₅₀ values .

Q. What strategies are employed to resolve contradictions in reported bioactivity data for chloroacetamide derivatives?

Answer:

  • Meta-Analysis : Compare datasets across studies to identify variables (e.g., assay conditions, solvent effects). For instance, discrepancies in herbicidal activity may arise from differences in soil pH or enzymatic degradation rates .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro, methyl, or oxo groups) to isolate key functional groups. Analogous compounds with trifluoromethyl substitutions showed enhanced bioactivity .
  • Reproducibility Checks : Validate results using orthogonal methods (e.g., HPLC purity analysis vs. bioassay outcomes) .

Q. What methodologies are used to assess the environmental fate and degradation pathways of this compound?

Answer:

  • Degradation Studies : Incubate the compound in soil/water systems under controlled conditions (pH, temperature). Monitor degradation products (e.g., oxanilic acids) via LC-MS/MS .
  • Solid-Phase Extraction (SPE) : Isolate parent compounds and degradates using C-18 columns. Elute with ethyl acetate (for non-polar compounds) followed by methanol (for polar degradates) .
  • Ecotoxicity Testing : Use Daphnia magna or Lemna minor to assess acute/chronic toxicity. Chloroacetamides like alachlor show LC₅₀ values < 10 mg/L in aquatic organisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
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2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide

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